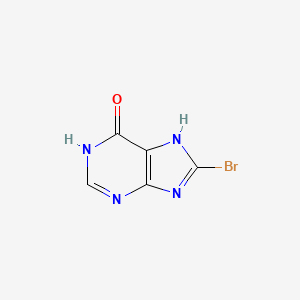

8-Bromohypoxanthine

Description

Significance of Halogenated Purines in Bioactive Compound Design

Purines are fundamental heterocyclic compounds essential for numerous biological processes, forming the basis of DNA and RNA, as well as vital coenzymes and signaling molecules. nih.govrsc.org Consequently, synthetic modifications of the purine (B94841) core have long been a cornerstone of medicinal chemistry. nih.gov The introduction of halogen atoms—a strategy known as halogenation—is a common and powerful tool in drug design to enhance the pharmacological properties of lead compounds. researchgate.netresearchgate.net

Halogenation can influence a molecule's biological activity through several mechanisms:

Modulating Lipophilicity: Halogen atoms can increase a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Altering Electronic Properties: The electron-withdrawing nature of halogens can change the electronic distribution within the purine ring system, affecting how the molecule interacts with biological targets. nih.govacs.org

Steric Effects: The size of the halogen atom can provide steric bulk, influencing the compound's conformation and its ability to fit into the binding site of a protein or enzyme. researchgate.net

Formation of Halogen Bonds: Halogen atoms can participate in halogen bonding, a noncovalent interaction with electron-donating atoms in a biological target, which can contribute favorably to the stability of the ligand-target complex. researchgate.net

Many successful therapeutic agents are halogenated purine analogs. For instance, cladribine (B1669150) and fludarabine (B1672870) are used in oncology, demonstrating the therapeutic potential of this class of compounds. nih.gov The strategic placement of a halogen, such as the bromine atom in 8-bromohypoxanthine, provides a reactive handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for screening and structure-activity relationship (SAR) studies. researchgate.netnih.gov This late-stage functionalization is highly valuable in medicinal chemistry for accelerating the discovery of new drug candidates. researchgate.net

Historical Perspectives on Hypoxanthine (B114508) Analogs in Academic Inquiry

Hypoxanthine, a naturally occurring purine derivative, is a key intermediate in the metabolic pathway of purines. nih.gov It is formed from the deamination of adenine (B156593) and can be oxidized to xanthine (B1682287) and subsequently to uric acid by the enzyme xanthine oxidoreductase. nih.gov Given its central role in purine metabolism, analogs of hypoxanthine have been a subject of scientific investigation for decades.

Early research focused on understanding the role of hypoxanthine in biological systems and synthesizing analogs to probe the function of enzymes involved in purine metabolism. frontiersin.orgresearchgate.net Allopurinol (B61711), a well-known hypoxanthine analog, was developed as an inhibitor of xanthine oxidoreductase and has been used for over half a century to treat gout. nih.gov The success of allopurinol spurred further interest in developing other hypoxanthine derivatives as potential therapeutic agents.

Synthetic methods for creating 9-substituted hypoxanthine derivatives have been developed to enhance their functional properties, such as water solubility, by attaching various carrier molecules. google.com The exploration of hypoxanthine analogs has expanded beyond enzyme inhibition to include their incorporation into nucleic acids and the development of probes for studying biological processes. For example, hypoxanthine-containing peptide nucleic acids (PNAs) have been synthesized to study their interaction with DNA and RNA targets. nih.gov These historical efforts have laid the groundwork for the use of more complex analogs like this compound in modern chemical biology and medicinal chemistry.

Scope and Focus of Current Research on this compound

Current research on this compound primarily leverages its properties as a versatile chemical intermediate for the synthesis of more elaborate molecules. The bromine atom at the C8 position is crucial as it activates the purine ring for subsequent chemical reactions, particularly for the regioselective introduction of other functional groups.

A significant area of application is in the synthesis of inhibitors for enzymes such as CD38, an ADP-ribosyl cyclase–hydrolase. In these syntheses, this compound serves as a key starting material. nih.govacs.org For instance, it is used to create N1-ribosylated scaffolds, where the 8-bromo substituent is essential to direct the ribosylation to the N1 position. acs.orgnih.gov Following this key step, the bromine atom can be readily replaced by other groups (e.g., hydrogen, azido, amino) to generate a series of analogs for SAR studies. nih.govmdpi.com

The synthesis of these complex molecules often involves multiple steps, as outlined in various studies. A common synthetic route starts with a precursor like 6-chloropurine (B14466), which is modified to introduce a side chain at the N9 position, followed by conversion to the protected this compound intermediate. nih.govmdpi.com This intermediate is then subjected to glycosylation and further functionalization.

| Intermediate Compound | Precursor | Key Reagents | Purpose | Reference |

| 9-(4-tert-Butyldiphenylsilylbutyl)-8-bromohypoxanthine | 9-(4-tert-Butyldiphenylsilylbutyl)-8-bromoadenine | NaNO₂, AcOH/H₂O | Conversion of adenine to hypoxanthine | acs.org |

| N1-Ribosylated this compound scaffold | Protected this compound | DBU, TMSOTf, Acetylated Ribofuranose | N1-glycosylation | nih.govacs.orgnih.gov |

| 8-H analogue | N1-Ribosylated this compound | H₂, Pd/C | Removal of the bromo group | nih.gov |

| 8-N₃ analogue | N1-Ribosylated this compound | NaN₃ | Nucleophilic substitution of the bromo group | mdpi.com |

Table 1: Examples of this compound as a Synthetic Intermediate.

The research demonstrates that this compound is not typically investigated for its own direct biological activity but is highly valued as a critical building block. Its utility lies in facilitating the construction of complex molecular architectures that are then evaluated for their potential as inhibitors of enzymes like CD38 or as probes in chemical biology. nih.govacs.org The ability to selectively introduce the bromo group and then replace it allows for the systematic exploration of chemical space around the hypoxanthine core, a fundamental strategy in modern drug discovery. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBNLPSFAGAYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394637 | |

| Record name | 8-BROMOHYPOXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56046-36-7 | |

| Record name | NSC112525 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-BROMOHYPOXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 8 Bromohypoxanthine

Regioselective Bromination of Hypoxanthine (B114508) Scaffolds at the C8 Position

The direct and regioselective introduction of a bromine atom at the C8 position of the hypoxanthine ring is a fundamental transformation for accessing 8-bromohypoxanthine and its derivatives. The C8 position of purines is susceptible to electrophilic attack, and various brominating agents have been effectively employed for this purpose. nih.gov

Commonly used reagents include N-bromosuccinimide (NBS) and pyridinium (B92312) tribromide. researchgate.netgu.se The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity. For instance, the bromination of 2,6,9-trisubstituted purines using pyridinium tribromide at room temperature has been shown to be a convenient and high-yielding procedure, particularly for electron-rich purine (B94841) systems. gu.se The mechanism of bromination can involve the in situ formation of bromine, which then acts as the electrophile. researchgate.net

Challenges in regioselectivity can arise, especially in more complex purine derivatives. For example, in the synthesis of certain 7-deazahypoxanthine (B613787) analogs, the presence of electron-donating groups on an aryl substituent at C8 can lead to competing bromination on the aryl ring, resulting in a mixture of products. acs.org Careful control of reaction conditions and choice of brominating agent are therefore crucial to direct the substitution to the desired C8 position.

Synthetic Routes for this compound as a Core Nucleobase

Beyond direct bromination, multi-step synthetic sequences are often employed to construct the this compound core, sometimes as part of a larger synthetic strategy for more complex analogs. These routes can offer greater control over the introduction of various substituents on the purine ring.

One common approach involves the use of commercially available, pre-functionalized purines. For example, 6-chloropurine (B14466) can serve as a starting material. mdpi.com A typical sequence might involve the introduction of a protecting group or a desired substituent at the N9 position, followed by chemical transformations that ultimately lead to the hypoxanthine ring system with a bromine at C8.

Another strategy involves building the purine ring system from imidazole (B134444) precursors. gu.se This method allows for the pre-introduction of the C8 substituent (in this case, bromine) or a precursor to it on the imidazole ring before the final cyclization to form the bicyclic purine scaffold. This approach provides significant flexibility in the synthesis of diversely substituted purines.

Chemical Derivatization of this compound for Nucleoside and Nucleotide Analog Synthesis

This compound is a versatile intermediate for the synthesis of a wide range of nucleoside and nucleotide analogs. researchgate.netacs.orgmdpi.comCurrent time information in Bangalore, IN.researchgate.netnih.gov The bromine atom at the C8 position not only influences the conformational properties of the resulting nucleosides but also serves as a handle for further chemical modifications.

N-Glycosylation and Phosphate (B84403) Ester Formation

A key step in the synthesis of nucleoside analogs from this compound is the formation of the N-glycosidic bond, which links the purine base to a sugar moiety. mdpi.comCurrent time information in Bangalore, IN. This is typically achieved through N-glycosylation reactions. For instance, a protected this compound can be reacted with a protected ribofuranose derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in the presence of reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and trimethylsilyl (B98337) triflate (TMSOTf) to generate the desired N1-ribosylated product. mdpi.com The regioselectivity of glycosylation (N1, N3, N7, or N9) can be influenced by the reaction conditions and the presence of protecting groups on the hypoxanthine ring. gu.se

Following glycosylation, the resulting nucleoside can be converted into its corresponding nucleotide by the introduction of one or more phosphate groups. This is typically accomplished through phosphorylation reactions at the 5'-hydroxyl group of the sugar. umich.edu Various phosphorylating agents can be used, and protecting groups are often necessary to ensure regioselectivity. umich.edu The resulting nucleotide analogs can then be further elaborated or used in biological studies. For example, the synthesis of 8-bromo-N1-inosine 5'-monophosphate (8-Br-N1-IMP) has been reported. mdpi.com

| Reaction Type | Key Reagents | Product Type |

| N-Glycosylation | Protected Ribose, DBU, TMSOTf | Nucleoside Analog |

| Phosphorylation | Phosphorylating Agents | Nucleotide Analog |

Introduction of Lipophilic Bromine Substituents and Their Effects

The bromine atom at the C8 position of the hypoxanthine ring introduces a lipophilic substituent. biolog.de This modification can have significant effects on the physicochemical properties of the resulting nucleosides and nucleotides. The steric bulk of the bromine atom can influence the conformation around the glycosidic bond, often favoring the syn conformation. nih.gov This conformational preference can, in turn, affect how the analog interacts with target enzymes or receptors.

The lipophilicity imparted by the bromine can also enhance the ability of the molecule to cross cell membranes, which can be a desirable property for potential therapeutic agents. biolog.de Furthermore, the C8-bromo substituent can alter the hydrogen bonding potential of the nucleobase, which can impact its recognition by biological macromolecules. biolog.de

Prodrug Strategies for this compound-Containing Nucleoside Analogs

Nucleoside analogs often require intracellular phosphorylation to their active triphosphate forms. nih.gov This process can be inefficient and can limit the therapeutic efficacy of the parent nucleoside. Prodrug strategies are employed to overcome these limitations by masking the phosphate groups or the nucleoside itself to improve properties like oral bioavailability and cell permeability. semanticscholar.orgresearchgate.netnih.govnih.gov

For nucleoside monophosphates, the ProTide approach, which generates phosphoramidate (B1195095) prodrugs, is a well-established strategy. semanticscholar.org Other approaches include the use of bis(S-acylthioethyl) (SATE) esters and cyclosaligenyl (cycloSal) prodrugs. researchgate.net In the context of this compound derivatives, prodrug strategies have been explored to enhance the delivery of the corresponding nucleoside monophosphates. For example, the synthesis of a bis(pivaloyloxymethyl) (POM) prodrug of 8-bromo-2'-deoxyadenosine (B120125) monophosphate has been reported, although this particular synthesis was complicated by an unexpected elimination side reaction. nih.gov

Another prodrug strategy involves modifying the nucleoside itself, for instance, by attaching amino acids or peptides that can be cleaved by specific enzymes to release the active drug. csic.es These strategies aim to improve the pharmacokinetic and pharmacodynamic profiles of this compound-containing nucleoside analogs. csic.es

| Prodrug Approach | Target Moiety | Goal |

| ProTide (Phosphoramidate) | Monophosphate | Bypass initial phosphorylation, improve cell entry |

| POM esters | Monophosphate | Mask phosphate charge, improve cell permeability |

| Amino acid conjugates | Nucleoside | Targeted delivery, improved solubility |

Advanced Synthetic Techniques for Macrocyclic this compound Analogs

The synthesis of macrocyclic analogs incorporating the this compound scaffold represents a significant challenge in synthetic chemistry. These complex molecules, such as analogs of cyclic ADP-ribose (cADPR), often require multi-step total syntheses. mdpi.comresearchgate.netresearchgate.net

The construction of these macrocycles typically involves the careful assembly of linear precursors containing the this compound moiety, a sugar unit, and a linker. The key step is the macrocyclization, which closes the large ring. researchgate.net This can be a low-yielding process due to the entropic penalty of forming a large ring. High-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.

The synthesis of an N1-cyclized cADPR analog with a hypoxanthine partial structure has been reported, highlighting the feasibility of creating such complex architectures. researchgate.net These synthetic efforts are crucial for generating molecular tools to study the biological roles of second messengers like cADPR and for developing novel therapeutic agents. The 8-bromo substituent can be a key feature in these analogs, influencing their conformation and biological activity. researchgate.net

High Resolution Structural Characterization and Conformational Dynamics of 8 Bromohypoxanthine and Its Derivatives

Crystallographic Methods for Three-Dimensional Structure Determination

X-ray crystallography is a pivotal technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in elucidating the structural details of 8-bromohypoxanthine derivatives and understanding the stereochemical consequences of the bulky bromine substituent.

Crystallographic studies of various 8-bromo-purine derivatives have consistently revealed the profound impact of the bromine atom on their molecular conformation. For instance, the crystal structure of a complex formed between 9-ethyl-8-bromoadenine and 9-ethyl-8-bromohypoxanthine demonstrates a specific hydrogen-bonding pattern between the two molecules. acs.orgwmcloud.orgnih.gov Similarly, the crystal structures of 8-bromoguanosine (B14676) and 8-bromoadenosine (B559644) show that the purine (B94841) nucleosides adopt a syn conformation, where the base is positioned over the sugar ring. nih.gov This is a direct consequence of the steric hindrance between the bromine atom at the C8 position and the sugar moiety, which makes the typical anti conformation, prevalent in canonical nucleosides, energetically unfavorable. nih.govresearchgate.net

The analysis of 8-bromoinosine (B613785) further confirms these findings, highlighting the syn conformation as a characteristic feature. tandfonline.comamercrystalassn.org The ribose puckering in these brominated nucleosides can also differ from their non-brominated counterparts, indicating that the modification at C8 has far-reaching effects on the entire molecule's geometry. tandfonline.com

Table 1: Crystallographic Data for Selected 8-Bromo-Purine Derivatives

| Compound | Conformation | Key Structural Features | Reference |

| 9-ethyl-8-bromohypoxanthine complex | syn (implied) | Forms a hydrogen-bonded pair with 9-ethyl-8-bromoadenine. | nih.govpnas.org |

| 8-Bromoinosine | syn | Bromine at C8 induces the syn conformation. | tandfonline.comamercrystalassn.org |

| 8-Bromoguanosine | syn | Steric clash between Br and sugar forces syn conformation. | nih.gov |

| 8-Bromoadenosine | syn | Adopts the syn conformation due to the C8-bromo substituent. | nih.gov |

In the solid state, molecules of this compound derivatives arrange themselves to maximize favorable intermolecular interactions, primarily through hydrogen bonding and stacking forces. The hydrogen bonding patterns are crucial for the stability of the crystal lattice. In the co-crystal of 9-ethyl-8-bromoadenine and 9-ethyl-8-bromohypoxanthine, the two molecules are linked by two hydrogen bonds in a configuration that is predicted to be more stable than alternative pairing schemes. pnas.org This specific pairing involves the N7 of adenine (B156593) and is distinct from the canonical Watson-Crick pairing.

While hydrogen bonding remains a dominant organizing force, the base-stacking interactions are significantly altered by the presence of the halogen. gatech.edu In some crystal structures, such as that of 8-bromo-2',3'-O-isopropylideneadenosine, typical stacking interactions between adjacent bases are absent, although hydrogen bonding is present. nih.gov In contrast, other halogenated purines show stacking patterns where the polarizable bromine atom makes intimate contact with the ring system of an adjacent base. gatech.edu This is different from the stacking observed in non-halogenated purines, where interactions are often driven by dipole-induced dipole forces involving polar substituents like oxygen or nitrogen atoms positioned over an adjacent base. gatech.edu The hydrogen-bonding patterns can be complex; for example, in the crystal structure of 8-bromo-2',3',5'-triacetyl adenosine (B11128), the adenine bases form triplets using both Watson-Crick and Hoogsteen faces for hydrogen bonding. tandfonline.com

Analysis of Crystal and Molecular Structures

Solution-State Conformational Studies by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution, providing insights that are complementary to the static picture from crystallography. For this compound nucleosides, NMR studies are essential for understanding the preferred conformations of the glycosyl bond and the sugar ring.

A key conformational parameter in nucleosides is the torsion angle (χ) around the glycosyl bond (N9-C1'), which defines the orientation of the base relative to the sugar. As observed in the solid state, 8-bromo-substituted purine nucleosides, including 8-bromoinosine, predominantly adopt the syn conformation in solution. tandfonline.combibliotekanauki.pl The large bromine atom sterically prevents the base from rotating freely into the more common anti conformation. nih.gov This constrained conformation is a hallmark of C8-halogenated purines and has significant biological implications.

The conformation of the sugar ring, or sugar pucker, is another critical determinant of nucleic acid structure. The sugar ring is not planar and typically exists in an equilibrium between two major conformations: C2'-endo (S-type) and C3'-endo (N-type). NMR studies, often in conjunction with conformational energy calculations, have been used to probe the relationship between the glycosyl torsion, sugar pucker, and backbone conformation in C8-substituted nucleotides. nih.gov The sugar pucker in 8-bromoinosine can be influenced by the fixed syn conformation of the base, leading to a different conformational equilibrium compared to the unmodified inosine (B1671953). tandfonline.comwhiterose.ac.uk

When incorporated into polynucleotides, 8-brominated purines can dramatically alter the structure and stability of the entire macromolecule. The enforced syn conformation of the brominated base facilitates the formation of non-canonical structures, most notably Z-DNA. The presence of 8-bromoguanine (B1384121) is a potent inducer of the B-to-Z DNA transition, a conformational change where the DNA helix winds in a left-handed, zigzag fashion. researchgate.net This is because the syn conformation is a prerequisite for guanine (B1146940) in the Z-DNA structure. Similarly, poly(dA-br⁵dU) has been shown to adopt a Z-DNA form more readily than its non-brominated counterpart. oup.com

Investigation of Glycosyl Torsion and Sugar Pucker Conformations in this compound Nucleosides

Computational Approaches to Structure and Conformation

Computational chemistry provides powerful tools for modeling the structure, dynamics, and energetics of molecules like this compound and its derivatives, complementing experimental data from crystallography and NMR.

Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of 8-bromoinosine. nih.gov These studies can explain experimental observations, such as the mechanism of reductive cleavage of the C-Br bond. nih.gov Computational models suggest that the behavior of 8-bromopurine derivatives can be attributed to the energy differences between their π* and σ* radical anions. nih.gov

Conformational energy calculations are particularly useful for exploring the three-dimensional structures of polymers containing these modified bases. For example, classical potential function (CPF) calculations were used to predict the structure of poly(8-bromoadenylic acid), concluding it forms a double helix with two parallel strands and the bases in a syn conformation. nih.gov Molecular docking and molecular dynamics (MD) simulations are other computational techniques used to study the interactions of these derivatives with biological targets like enzymes. mdpi.comfrontiersin.orgnih.gov These methods can predict binding affinities and modes of interaction, guiding the design of new molecules. nih.govnih.gov Quantum mechanical studies have also been used to systematically map the energetics associated with the glycosyl torsion angle, confirming that the syn conformation is energetically less favorable than anti in unsubstituted nucleosides, which underscores the significant steric effect of the bromine atom in 8-bromo derivatives. nih.gov

Empirical Potential Function (EPF) Calculations for Energy Landscapes

Empirical Potential Function (EPF) calculations, often referred to as molecular mechanics (MM), are a cornerstone of computational chemistry for exploring the conformational landscapes of molecules. diva-portal.org These methods approximate the complex quantum mechanical interactions within a molecule using a classical potential energy function. This function is a sum of terms that describe different aspects of the molecule's geometry and non-bonded interactions, including bond stretching, angle bending, torsional angles, and van der Waals and electrostatic interactions.

The primary advantage of EPF calculations is their computational efficiency, which allows for the exploration of the vast conformational space of a molecule and the generation of a detailed energy landscape. arxiv.orgnih.gov This landscape maps the potential energy of the molecule as a function of its atomic coordinates, revealing the most stable conformations (local and global energy minima) and the energy barriers between them. diva-portal.orgarxiv.org

For a molecule like this compound, EPF calculations would be instrumental in understanding its flexibility and the preferred spatial arrangements of its atoms. The planarity of the purine ring system, the orientation of the bromo-substituent, and the tautomeric state of the lactam-lactim groups are key conformational features that could be investigated.

Illustrative Data Table for EPF Calculations:

The following table is an illustrative example of the kind of data that would be generated from an EPF conformational analysis of this compound. The values are hypothetical and serve to demonstrate the output of such a study.

| Conformer | Dihedral Angle (N7-C8-Br-H) (°) | Relative Energy (kcal/mol) | Population (%) |

| A | 0 | 2.5 | 5 |

| B | 90 | 0.0 | 80 |

| C | 180 | 1.8 | 15 |

This table illustrates how EPF calculations can identify different stable conformations (A, B, C), their relative energies, and their predicted populations at equilibrium.

The energy landscape derived from these calculations provides critical insights into the dynamic behavior of the molecule, which is essential for understanding its interactions with biological macromolecules. nih.gov

Quantum Chemical Calculations for Electronic Structure and Charge Distribution

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed and accurate description of a molecule's electronic structure compared to EPF methods. scielo.org.mx These calculations solve approximations to the Schrödinger equation to determine the electron wave function and energy of the molecule. scielo.org.mx From this, a wealth of information about the electronic properties can be derived.

For this compound, quantum chemical calculations would be employed to understand the distribution of electrons within the molecule, which is fundamental to its reactivity and intermolecular interactions. Key properties that can be calculated include:

Atomic Charges: These calculations can determine the partial charge on each atom in the molecule. The Mulliken population analysis is a common method for this, though other schemes exist. uni-muenchen.de The charge distribution highlights electronegative and electropositive centers, which are crucial for forming hydrogen bonds and other electrostatic interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. scielo.org.mx

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify regions that are rich in electrons (nucleophilic) and regions that are electron-deficient (electrophilic), providing a guide to how the molecule will interact with other species.

Illustrative Data Table for Quantum Chemical Calculations:

The following table provides an example of the kind of electronic property data that would be obtained from a DFT calculation on this compound. The values are for illustrative purposes.

| Property | Value |

| Mulliken Atomic Charges | |

| N1 | -0.52 |

| C2 | +0.45 |

| N3 | -0.60 |

| C4 | +0.58 |

| C5 | -0.15 |

| C6 | +0.65 |

| N7 | -0.30 |

| C8 | +0.10 |

| Br | -0.18 |

| O6 | -0.55 |

| Dipole Moment | 3.5 D |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

This table demonstrates key electronic descriptors for this compound that can be derived from quantum chemical calculations, offering insights into its reactivity and intermolecular interaction potential.

By combining the conformational insights from EPF calculations with the detailed electronic information from quantum chemical methods, a comprehensive model of the structure and properties of this compound and its derivatives can be constructed. This theoretical framework is invaluable for rationalizing its chemical behavior and for guiding further experimental studies.

Enzymatic Recognition and Modulation by 8 Bromohypoxanthine Analogs

Modulation of ADP-ribosyl Cyclase Activity (e.g., CD38) by 8-Bromohypoxanthine Derivatives

The multifunctional ectoenzyme CD38 is a key target for small molecule inhibitors due to its role in synthesizing and metabolizing the calcium-mobilizing second messenger, cyclic adenosine (B11128) 5′-diphosphoribose (cADPR). Current time information in Bangalore, IN. Derivatives of this compound have been investigated as modulators of CD38's ADP-ribosyl cyclase activity.

The inhibitory activity of 8-substituted hypoxanthine (B114508) analogs against CD38-mediated hydrolysis of cADPR has been a subject of detailed investigation. Studies have shown that the nature of the substituent at the 8-position of the purine (B94841) ring significantly influences the inhibitory potency. For instance, a trend of increasing inhibition is observed when the substituent is changed from a hydrogen to a bromine, and further to an amino group (8-H → 8-Br → 8-NH₂). medchemexpress.comrcsb.org

The introduction of a butyl chain at the N9-position of this compound-based analogs, in place of the typical "southern" ribose, has been shown to generate potent inhibitors of cADPR hydrolysis by the soluble human CD38 catalytic domain (shCD38). rcsb.org This highlights that the "southern" ribose is not essential for binding to the enzyme's active site. medchemexpress.comrcsb.org N9-butyl analogs of this compound inhibit cADPR hydrolysis in a concentration-dependent manner, with IC₅₀ values in the low micromolar range, representing a significant improvement over the parent compounds. medchemexpress.comrcsb.org For example, 8-bromo-N9-butyl-cIDPR demonstrated an IC₅₀ of 27 μM, a marginal improvement over the unsubstituted parent compound (33 μM). medchemexpress.com

Interestingly, while some of these analogs act as inhibitors, others can be hydrolyzed by CD38 at high concentrations, suggesting they can access the catalytic machinery of the enzyme. Current time information in Bangalore, IN.biolog.de This dual role as both inhibitor and substrate provides valuable insights into the enzyme's mechanism.

Table 1: Inhibitory Activity of 8-Substituted Hypoxanthine Analogs on CD38-Mediated cADPR Hydrolysis

The "northern" ribose of cADPR analogs is critical for both activity and inhibition of CD38. medchemexpress.combiolog.de Crystallographic studies have provided detailed views of how these analogs bind within the active site of CD38. The improved inhibition seen with the 8-amino substituted analogs is attributed to an additional binding interaction with the catalytic residue Asp155. medchemexpress.comrcsb.org This suggests that the 8-position of the purine ring is a key site for modification to enhance binding affinity.

The unexpected hydrolysis of some inhibitor analogs, such as 8-amino-N9-butyl-cIDPR, within the crystal structure of shCD38 suggests that these molecules orient themselves in the active site in a manner that allows the N1-glycosidic bond to be accessed by the catalytic residue. biolog.de This finding has implications for understanding the hydrolytic mechanism of CD38 and for the design of more stable inhibitors. medchemexpress.combiolog.de

Mechanisms of Enzyme Inhibition and Activation

Studies on Purine Nucleoside Phosphorylase and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

Purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are key enzymes in the purine salvage pathway, which recycles purine bases from degraded DNA and RNA. wikipedia.orgnih.gov While direct studies on this compound with these enzymes are limited, research on closely related analogs provides valuable insights.

Studies on the hexameric PNP from Bacillus subtilis have explored the binding of various nucleoside analogs, including 8-bromoguanosine (B14676). The crystal structure analysis indicated that modifications at the 8-position with a bromine atom are detrimental to catalysis. rcsb.org This suggests that 8-bromo-substituted purines, including this compound, could be explored for the design of inhibitors for hexameric PNPs. rcsb.org Furthermore, 8-aminoguanosine (B66056), another analog, has been identified as a potent inhibitor of PNP, demonstrating selective toxicity for T-lymphoblasts. uniprot.orgnovocib.com

HGPRT catalyzes the conversion of hypoxanthine and guanine (B1146940) to their respective monophosphate nucleotides. wikipedia.orgnih.gov Deficiencies in this enzyme lead to serious metabolic disorders. wikipedia.org While hypoxanthine is a natural substrate for HGPRT, the effect of an 8-bromo substitution on this interaction has not been extensively documented. However, the structural similarity to the natural substrate suggests that this compound could potentially interact with the active site of HGPRT, possibly acting as a substrate or an inhibitor.

Role as Substrates or Competitive Inhibitors for NAD⁺-Interacting Enzymes

Nicotinamide adenine (B156593) dinucleotide (NAD⁺) is a crucial cofactor and substrate for a wide range of enzymes involved in redox reactions, DNA repair, and signaling. plos.orgmdpi.comnih.govbiolog.de An analog of NAD⁺, β-Nicotinamide-8-bromohypoxanthine dinucleotide (8-Br-NHD⁺), has been synthesized and characterized as a potential modulator of NAD⁺-dependent enzymes. biolog.de

8-Br-NHD⁺ is a lipophilic analog of β-NAD⁺ where the hydrogen at the 8-position of the hypoxanthine ring is replaced by a bromine atom. This modification alters the molecule's interaction potential. It is proposed to act as a potential substrate, competitive inhibitor, or regulator for enzymes that naturally interact with β-NAD⁺. medchemexpress.com The development of such analogs is crucial for probing the structure-activity relationships of NAD⁺-binding proteins and for designing specific inhibitors or activators.

Table 2: Potential Roles of 8-Br-NHD⁺ in Relation to NAD⁺-Interacting Enzymes

Effects on Xanthine (B1682287) Oxidoreductase and Purine Catabolism Enzymes

Xanthine oxidoreductase (XOR) is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. The inhibition of this enzyme is a major therapeutic strategy for conditions like gout, which are caused by the overproduction of uric acid.

8-Bromoxanthine (B49285), a compound structurally similar to this compound, has been shown to be an inhibitor of xanthine oxidase. It acts as an uncompetitive inhibitor with respect to the substrate xanthine. The inhibition involves the interaction of 8-bromoxanthine with the molybdenum center of the enzyme, significantly slowing the rate of enzyme reduction by xanthine. Studies have shown that 8-bromoxanthine binds preferentially to the reduced form of the enzyme.

The interaction of 8-bromoxanthine with the molybdenum center is typical of purine substrates and products, despite the bulky bromine group. This makes it a useful probe for studying enzyme-substrate interactions. Given the structural similarities, it is plausible that this compound would have a similar inhibitory effect on xanthine oxidoreductase, thereby influencing the purine catabolism pathway.

Investigation of 8 Bromohypoxanthine in Purine Metabolism Research

Impact on De Novo Purine (B94841) Synthesis and Salvage Pathways

The balance between de novo synthesis and salvage pathways is critical for maintaining the appropriate intracellular pool of purine nucleotides. wikipathways.org 8-Bromohypoxanthine serves as a valuable probe for examining these pathways, primarily through its interaction with the key salvage enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

The de novo pathway synthesizes inosine (B1671953) monophosphate (IMP), the precursor to other purine nucleotides, through a multi-step process using precursors like ribose-5-phosphate, amino acids, and ATP. microbenotes.comyoutube.com The salvage pathway provides a more energy-efficient alternative by recycling purine bases like hypoxanthine (B114508) and guanine (B1146940). medicoapps.orglecturio.com The enzyme HGPRT is central to this process, catalyzing the conversion of hypoxanthine and guanine to IMP and guanosine (B1672433) monophosphate (GMP), respectively, using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. amc.nlwikipedia.org

The interplay between the salvage and de novo pathways is tightly regulated. When the salvage pathway is active, it helps suppress the more energy-intensive de novo synthesis. By introducing this compound, researchers can manipulate salvage pathway activity and observe the compensatory changes in the de novo pathway, offering insights into the allosteric regulation and feedback mechanisms that govern purine homeostasis. utah.edumusculoskeletalkey.com

Regulation of Purine Catabolism and Metabolite Levels

Purine catabolism is the process by which purine nucleotides are degraded to uric acid for excretion. nih.gov This pathway involves several key enzymes, including 5'-nucleotidases, purine nucleoside phosphorylase (PNP), and xanthine (B1682287) oxidoreductase (XOR). utah.edumsdmanuals.com this compound and its metabolites can influence this cascade, altering the levels of key metabolic intermediates.

The catabolic sequence begins with the dephosphorylation of purine mononucleotides (like IMP and GMP) to their respective nucleosides (inosine and guanosine). utah.edu PNP then cleaves these nucleosides into the free bases hypoxanthine and guanine. wikipedia.org Finally, hypoxanthine is oxidized to xanthine, and xanthine is further oxidized to uric acid by XOR. nih.gov

8-substituted purine analogs have been identified as inhibitors of enzymes within this pathway. For instance, the related compound 8-aminoguanosine (B66056) is a known inhibitor of purine nucleoside phosphorylase (PNP). nih.gov Inhibition of PNP leads to an accumulation of its substrates (inosine, guanosine) and a decrease in the downstream products hypoxanthine and uric acid. This targeted inhibition can have significant biological effects, as PNP deficiency in humans leads to severe T-cell immunodeficiency. msdmanuals.comwikipedia.org

By acting as a substrate for the salvage pathway, this compound can divert the flow of purines away from the catabolic pathway. When HGPRT converts this compound into its nucleotide form, it reduces the pool of hypoxanthine available for oxidation by xanthine oxidase. This can lead to a measurable decrease in the production of xanthine and uric acid. This effect is particularly relevant in studies of hyperuricemia, a condition characterized by excess uric acid that can lead to gout. plos.org Researchers can use compounds like this compound to study the metabolic flux between salvage and catabolism and to investigate the factors that control the ultimate production of uric acid.

The table below summarizes the effects of modulating key enzymes in the purine salvage and catabolic pathways, which can be achieved using tools like this compound.

| Enzyme | Pathway | Role in Metabolism | Impact of Inhibition/Modulation |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Salvage | Recycles hypoxanthine and guanine into IMP and GMP. uniprot.org | Deficiency leads to increased purine catabolism and uric acid overproduction. nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Catabolism | Converts inosine and guanosine to hypoxanthine and guanine. wikipedia.org | Inhibition leads to accumulation of (deoxy)guanosine and can be toxic to T-cells. nih.gov |

| Xanthine Oxidoreductase (XOR) | Catabolism | Oxidizes hypoxanthine to xanthine and then to uric acid. nih.gov | Inhibition (e.g., by allopurinol) reduces uric acid levels. musculoskeletalkey.com |

This compound as a Research Tool for Probing Metabolic Dysfunctions

The specific interactions of this compound with the purine metabolic pathways make it an invaluable tool for studying metabolic disorders, most notably Lesch-Nyhan syndrome (LNS). nih.gov LNS is a severe X-linked genetic disorder caused by a profound deficiency of the HGPRT enzyme. nih.govoatext.com This deficiency eliminates the primary route for salvaging hypoxanthine and guanine, leading to their accumulation and subsequent degradation into massive amounts of uric acid. nih.gov The disease is characterized by hyperuricemia, gouty arthritis, and devastating neurobehavioral abnormalities, including cognitive impairment and compulsive self-injurious behavior. nih.govfrontiersin.org

Because LNS is defined by a defect in the HGPRT-mediated salvage pathway, compounds that are substrates for this enzyme are essential for developing experimental models and diagnostic assays. This compound can be used in cell culture systems to investigate the consequences of HGPRT deficiency. For example, researchers can compare how cells with functional HGPRT and cells from LNS patients metabolize this compound. In cells with normal HGPRT, this compound is efficiently incorporated into the nucleotide pool. In contrast, in LNS cells, this conversion is absent, and the compound remains unmetabolized or is shunted into other pathways.

This differential processing forms the basis of selection systems for creating cell lines with specific metabolic properties. Cells with functional HGPRT can be selectively eliminated from a population by exposing them to a combination of a purine synthesis inhibitor and a compound like this compound, which becomes toxic once converted to its nucleotide. Conversely, it can be used to select for cells that have retained or regained HGPRT function.

The table below outlines the use of this compound and related compounds in the context of studying metabolic dysfunctions.

| Metabolic Dysfunction | Key Defect | Role of this compound (or related analogs) | Research Findings |

| Lesch-Nyhan Syndrome (LNS) | Deficiency of HGPRT enzyme. nih.gov | Serves as a substrate to assay HGPRT activity and model the disease in cell culture. | LNS cells fail to convert hypoxanthine/guanine (or analogs) to nucleotides, leading to their accumulation and increased uric acid production. nih.gov |

| PNP Deficiency | Deficiency of Purine Nucleoside Phosphorylase. wikipedia.org | Analogs (e.g., 8-aminoguanosine) are used as inhibitors to mimic the disease state. nih.gov | Inhibition of PNP is selectively toxic to T-lymphocytes, replicating the immunodeficiency seen in patients. nih.gov |

| Hyperuricemia and Gout | Overproduction or underexcretion of uric acid. plos.org | Used to study the flux between the salvage and catabolic pathways that contributes to uric acid levels. | Increasing salvage pathway activity can divert purines from being catabolized to uric acid. musculoskeletalkey.com |

By providing a means to probe the activity of the purine salvage pathway, this compound helps scientists explore the complex downstream effects of HGPRT deficiency, contributing to a better understanding of the pathophysiology of LNS and other related metabolic diseases.

Cellular and Molecular Mechanisms of Action of 8 Bromohypoxanthine Derivatives

Modulation of Intracellular Calcium Signaling (e.g., via the cADPR Pathway)

8-Bromohypoxanthine derivatives have been instrumental in dissecting the intricacies of intracellular calcium ([Ca2+]) signaling, a ubiquitous system crucial for a myriad of cellular functions. nih.govopen.ac.uk A key pathway in which these compounds have been studied is the one mediated by cyclic adenosine (B11128) diphosphate-ribose (cADPR). mdpi.comnih.gov cADPR is a second messenger that mobilizes Ca2+ from intracellular stores, and its analogs, including those derived from this compound, serve as powerful tools to investigate this process. mdpi.comresearchgate.net

Derivatives of this compound have been shown to directly influence both the release of calcium from intracellular stores and the entry of calcium from the extracellular space. researchgate.net For instance, the membrane-permeant analog 8-Br-N1-cIDPR (8-bromo-cyclic inosine (B1671953) diphosphoribose) has been demonstrated to activate both Ca2+ release and Ca2+ entry in Jurkat T-cells. researchgate.net In these cells, the initial phase of the calcium signal is independent of extracellular calcium and is attributed to the release from intracellular stores, likely through the activation of IP3 receptor-coupled channels. nih.gov This is followed by a sustained phase of calcium influx from the extracellular medium, a process known as capacitative calcium entry, which is triggered by the depletion of intracellular stores. nih.govnih.gov

Studies in porcine airway smooth muscle cells revealed that the cADPR antagonist, 8-bromo-cADPR (8Br-cADPR), can attenuate the [Ca2+]i responses to specific agonists like acetylcholine (B1216132) and endothelin-1, but not histamine, suggesting an agonist-specific role for the cADPR signaling pathway in these cells. nih.gov This highlights the complexity of calcium signaling and the specific roles that different G protein-coupled receptors play in engaging the cADPR pathway. nih.gov

The table below summarizes findings on the effects of an this compound derivative on calcium signaling in Jurkat T-cells.

| Compound | Cell Type | Effect on Ca2+ Signaling | Mechanism |

| 8-Br-N1-cIDPR | Jurkat T-cells | Activates both Ca2+ release and Ca2+ entry | Initially triggers release from intracellular stores, followed by capacitative calcium entry. researchgate.net |

The three-dimensional structure of this compound derivatives plays a critical role in their activity as modulators of second messenger pathways. The synthesis of cADPR analogs relies on the cyclization of a linear precursor, a process that can result in two distinct macrocyclic conformers. researchgate.net Molecular modeling has shown that these conformers, which depend on whether cyclization occurs to the "right" or "left" of the adenine (B156593) base, are not interconvertible and present a different spatial arrangement of atoms to the cADPR receptor. researchgate.net

Chemo-enzymatic synthesis using enzymes like Aplysia californica ADP-ribosyl cyclase typically yields a single, "right-handed" conformer, which corresponds to the natural messenger. researchgate.netresearchgate.net However, total chemical synthesis can potentially produce a mixture of conformers. researchgate.net The specific conformation of an this compound-containing cADPR analog significantly impacts its binding affinity and efficacy at the receptor. For example, the synthesis of the two enantiomers of a simplified cIDPR analog, 8-Br-N9-butyl-cIDPR, demonstrated that replacing the D-ribose with an L-ribose in the "northern" ribose portion leads to a mirror-image conformer with opposite specific rotation. researchgate.net This underscores the importance of stereochemistry in the design of potent and selective cADPR agonists and antagonists.

Analysis of Ca2+ Release and Entry Mechanisms

Interactions with Nucleic Acid Synthesis and Repair Pathways

While this compound itself is a purine (B94841) analog, its direct and extensive role in disrupting nucleic acid synthesis is not as prominently documented as its role in calcium signaling. However, the structural similarity to natural purines like hypoxanthine (B114508) and guanine (B1146940) suggests potential interactions. drugbank.com Analogs of purines are known to interfere with nucleic acid metabolism, either by inhibiting enzymes involved in nucleotide synthesis or by being incorporated into DNA or RNA, leading to chain termination or miscoding. nih.gov For example, other 8-substituted purines have been investigated for their effects on RNA synthesis. nih.gov

The bromine atom at the 8-position can influence the properties of the purine ring, potentially affecting its recognition by enzymes of the nucleic acid synthesis machinery. epo.orggoogleapis.com However, specific studies detailing the direct inhibitory effects of this compound on DNA or RNA polymerases are not extensively reported in the provided context.

Conversely, the cellular response to DNA damage involves complex repair pathways. frontiersin.orgcabimer.eslibretexts.org One of the most common types of DNA damage is the oxidation of guanine to 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). wou.edumdpi.com This lesion is primarily repaired by the Base Excision Repair (BER) pathway, initiated by the enzyme 8-oxoguanine glycosylase 1 (OGG1). frontiersin.orgwou.edumdpi.com While this compound is not 8-oxo-dG, the presence of a bulky substituent at the 8-position is a feature shared with this common DNA lesion. It is conceivable that high concentrations of this compound or its nucleoside derivatives could interact with or be recognized by DNA repair enzymes, although this remains a speculative area requiring further investigation.

Characterization of Cellular Uptake and Transporter Mechanisms for this compound Analogs

The ability of this compound derivatives to exert intracellular effects is contingent upon their ability to cross the cell membrane. The cellular uptake of nucleoside analogs is a critical factor determining their biological activity and is often mediated by specific transporter proteins. nih.gov

Cells have evolved various mechanisms for the uptake of molecules, including endocytosis and transporter-mediated influx. nih.govmdpi.commdpi.comdovepress.comresearchgate.net For nucleoside analogs, the primary routes of entry are through concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). nih.gov Research on keratinocytes has shown the expression of the human equilibrative nucleoside transporter 1 (hENT-1) as well as the anionic outward transporters MRP4 and MRP5. tandfonline.com The expression levels of these transporters can vary between normal and transformed cells, which could influence the selective activity of nucleoside-based drugs. tandfonline.com

The lipophilicity and charge of this compound derivatives can significantly impact their uptake mechanism. The bromine atom increases the lipophilicity of the hypoxanthine core, which may facilitate passive diffusion across the membrane to some extent. However, for larger, charged analogs like 8-Br-N1-cIDPR, specific transport mechanisms are likely required. The observation that extracellularly applied 8-Br-N1-cIDPR can evoke calcium signals in intact Jurkat T-cells suggests that it is membrane permeant, although the precise transporters involved have not been fully elucidated. researchgate.netresearchgate.net The development of prodrugs, such as phosphoramidate (B1195095) derivatives, is a strategy employed to enhance cellular uptake and bypass resistance mechanisms related to transporter deficiency. nih.govuq.edu.au

Advanced Molecular Interactions and Ligand Target Specificity of 8 Bromohypoxanthine Analogs

Quantitative Analysis of Ligand-Protein Binding (e.g., Dissociation Constants)

The affinity of a ligand for its protein target is quantitatively described by the equilibrium dissociation constant (Kd). libretexts.org A smaller Kd value signifies a higher affinity, indicating that the ligand-protein complex is more stable. libretexts.org Conversely, a large Kd indicates weaker binding and a greater tendency for the complex to dissociate. libretexts.org The determination of Kd is crucial for comparing the potency of different 8-bromohypoxanthine analogs and for understanding how structural modifications influence binding strength. elifesciences.org

Several biophysical techniques are employed to determine dissociation constants. Methods like thermal shift assays (TSA) can be used to quantify ligand binding by monitoring changes in the thermal stability of a protein upon ligand association. nih.gov By measuring the melting temperature (Tm) of the protein at various ligand concentrations, a binding curve can be generated from which the Kd can be derived. nih.gov Other methods, such as nano-electrospray ionization mass spectrometry (nanoESI-MS), also allow for the determination of Kd values for protein-ligand complexes. researchgate.net

It's important to note that the Kd is dependent on experimental conditions such as temperature, pH, and salt concentration. elifesciences.org Therefore, comparisons of binding affinities should always consider the conditions under which the measurements were made. elifesciences.org For instance, a study on RNA-protein interactions demonstrated a significant difference in affinity when measured at different temperatures, highlighting the importance of standardized conditions. elifesciences.org

In the context of this compound analogs, quantitative binding data allows for the establishment of structure-activity relationships (SAR). For example, a study involving guanine (B1146940) derivatives tethered to a protein surface demonstrated that even subtle changes, such as extending a linker by six atoms, could significantly impact binding affinity. nih.gov

Table 1: Hypothetical Dissociation Constants for this compound Analogs

This table illustrates how dissociation constants could be presented for a series of hypothetical this compound analogs, allowing for direct comparison of their binding affinities to a specific target protein.

| Analog | Modification | Target Protein | Dissociation Constant (Kd) |

| This compound | None | Protein X | 15 µM |

| Analog A | 8-Amino substitution | Protein X | 5 µM |

| Analog B | N9-alkyl chain | Protein X | 25 µM |

| Analog C | 8-Chloro substitution | Protein X | 18 µM |

This data is illustrative and does not represent experimentally determined values.

Investigation of Specific Non-Covalent Interactions (e.g., Hydrogen Bonds, Stacking Interactions)

The binding of this compound analogs to their protein targets is mediated by a variety of non-covalent interactions. chemistryviews.orgtaylorandfrancis.com These interactions, while individually weak, collectively contribute to the stability and specificity of the ligand-protein complex. biology-pages.info Key non-covalent interactions include hydrogen bonds, halogen bonds, and π-stacking interactions.

Hydrogen Bonds: Hydrogen bonds are among the most important non-covalent interactions in biological systems. chemistryviews.orglibretexts.org They form between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. chemistryviews.org The purine (B94841) core of this compound and its analogs offers multiple sites for hydrogen bonding with amino acid residues in a protein's binding pocket.

Halogen Bonds: The bromine atom at the 8-position of this compound can participate in halogen bonding. A halogen bond is an interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base such as an oxygen or nitrogen atom. chemistryviews.org This type of interaction can play a significant role in the binding affinity and selectivity of halogenated ligands.

π-Stacking Interactions: The aromatic purine ring of this compound can engage in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. georgetown.edu These interactions arise from the attractive, non-covalent forces between aromatic rings. georgetown.edu The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, and they are crucial for the stabilization of protein-ligand complexes. researchgate.net The nature of π-stacking can be influenced by the electronic properties of the interacting rings. researchgate.netmdpi.com The strategic balancing of attractive π-π interactions and repulsive steric forces, a concept known as "frustrated π-stacking," can be used to control the assembly and properties of π-stacked systems. rsc.org

Computational chemistry methods are often employed to study these non-covalent interactions in detail, providing insights into the geometry and energetics of the ligand-protein complex. chemistryviews.org

Application of Biophysical Techniques for Molecular Interaction Characterization (e.g., Nanomechanics, Circular Dichroism, Fluorescence)

A diverse array of biophysical techniques is utilized to characterize the molecular interactions of this compound analogs with their targets. labmanager.combiophysics.org These methods provide information on various aspects of binding, including conformational changes, stability, and dynamics.

Protein Nanomechanics: Single-molecule force spectroscopy techniques can probe the mechanical properties of proteins and how they are affected by ligand binding. nih.gov Ligand binding can alter the mechanical stability of a protein, and these changes can be quantified to understand the allosteric effects of ligand association. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins in solution. researchgate.netmdpi.com Upon ligand binding, proteins can undergo conformational changes that are detectable by CD. researchgate.net By monitoring the CD spectrum of a protein in the presence of varying concentrations of an this compound analog, one can assess binding-induced structural alterations. researchgate.net This is particularly useful for determining if a protein is folded and for studying its stability. researchgate.netmdpi.com

Fluorescence Spectroscopy: Fluorescence-based methods are highly sensitive for studying ligand-protein interactions. mdpi.compan.olsztyn.pl Changes in the intrinsic fluorescence of a protein (often from tryptophan residues) upon ligand binding can provide information about the binding event and the local environment of the fluorophore. criver.com Alternatively, extrinsic fluorescent probes or fluorescently labeled ligands can be used. criver.comsci-hub.se For instance, the fluorescence properties of a guanine analog, 8-vinyl-deoxyguanosine, were shown to be sensitive to its environment, which is relevant for its use as a fluorescent probe in DNA. nih.gov Time-resolved fluorescence spectroscopy can provide insights into the dynamics of these interactions. mdpi.com

Table 2: Biophysical Techniques for Characterizing this compound Analog Interactions

This table summarizes the applications of various biophysical techniques in the study of ligand-protein interactions.

| Technique | Information Obtained | Relevance to this compound Analogs |

| Protein Nanomechanics | Changes in protein mechanical stability upon binding. nih.gov | Understanding allosteric effects and force-dependent binding. |

| Circular Dichroism (CD) | Conformational changes in protein secondary and tertiary structure. researchgate.netmdpi.com | Assessing binding-induced structural changes and protein stability. |

| Fluorescence Spectroscopy | Binding affinity, conformational changes, and dynamics. mdpi.comcriver.com | Quantifying binding and probing the local environment of the binding site. |

Mapping Ligand Binding Sites Using Spectroscopic Methods (e.g., NMR)

Identifying the precise binding site of a ligand on its target protein is crucial for understanding its mechanism of action and for structure-based drug design. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. plos.org

NMR Spectroscopy: NMR techniques can provide atomic-resolution information about protein-ligand interactions in solution. plos.org One common approach is chemical shift perturbation (CSP), also known as HSQC titration. plos.org In this experiment, the 1H-15N HSQC spectrum of an isotope-labeled protein is recorded in the absence and presence of the ligand. plos.org Amino acid residues in and near the binding site will experience a change in their chemical environment upon ligand binding, leading to shifts in the positions of their corresponding peaks in the NMR spectrum. plos.org By mapping these chemical shift changes onto the protein structure, the binding site can be identified. plos.org

Saturation Transfer Difference (STD) NMR is another valuable ligand-based NMR method for mapping binding epitopes. nih.gov In this experiment, saturation is transferred from the protein to a bound ligand, and the protons of the ligand that are in close proximity to the protein surface receive the most saturation. nih.govbiorxiv.org By analyzing the STD spectrum, one can determine which parts of the ligand are most intimately involved in the binding interaction. nih.govbiorxiv.org Inter-ligand STD NMR can even be used to probe the relative orientation of two different ligands binding to adjacent sites on a protein. mdpi.com

Computational methods, such as molecular docking, are often used in conjunction with experimental data from techniques like NMR to build detailed models of the ligand-protein complex and to refine the location and orientation of the bound ligand. biorxiv.orgnih.gov

Computational Chemistry and Theoretical Modeling in 8 Bromohypoxanthine Research

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and its quantitative counterpart, QSAR, are foundational concepts in medicinal chemistry that link the chemical structure of a compound to its biological effect. acs.org QSAR modeling aims to create a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their measured biological activity. core.ac.uk

In the context of 8-bromohypoxanthine, SAR studies are crucial for understanding how modifications to the purine (B94841) scaffold influence its interaction with biological targets. The bromine atom at the C8 position is a key structural feature. Its electron-withdrawing nature and steric bulk significantly alter the electronic distribution and shape of the hypoxanthine (B114508) core compared to the parent molecule.

A practical example of SAR can be seen in the development of inhibitors for CD38, a multifunctional enzyme involved in calcium signaling. mdpi.com Studies on a series of N9-substituted cyclic inosine (B1671953) 5'-diphosphoribose (cIDPR) analogs, which share the hypoxanthine core, have demonstrated the impact of substituents at the C8 position. By comparing analogs with different groups at this position, a clear SAR emerges. For instance, research on N9-butyl-cIDPR analogs as inhibitors of CD38-mediated cADPR hydrolysis showed that substitution at the 8-position generally enhances inhibitory potency compared to the unsubstituted parent compound. acs.org The introduction of an 8-bromo substituent resulted in a marginal improvement in activity, while further substitution to an 8-azido or an 8-amino group led to a significant increase in potency. acs.org

This relationship highlights that while the 8-bromo group can be a favorable modification, other substituents with different electronic and hydrogen-bonding properties may offer superior activity. QSAR models can be developed from such data to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. mdpi.com These models use calculated molecular descriptors—such as electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., LogP)—to build a predictive equation. nih.gov For this compound derivatives, a QSAR model could help identify the optimal electronic and steric properties for the C8-substituent to maximize inhibitory activity against a target like CD38. mdpi.commdpi.com

| Compound/Analog | Substituent at C8 | Target | Activity (IC50) |

| N9-butyl-cIDPR | -H | CD38 | 33 µM |

| 8-Bromo-N9-butyl-cIDPR | -Br | CD38 | 27 µM |

| 8-Azido-N9-butyl-cIDPR | -N3 | CD38 | 6.4 µM |

| 8-Amino-N9-butyl-cIDPR | -NH2 | CD38 | 3.3 µM |

This table presents SAR data for 8-substituted N9-butyl-cIDPR analogs against CD38, demonstrating how different substituents at the C8 position influence inhibitory activity. Data sourced from a study on CD38 inhibitors. acs.org

In Silico Prediction of Binding Affinity and Specificity

In silico methods, particularly molecular docking, are powerful techniques for predicting how a ligand like this compound might bind to a biological target and for estimating the strength of this interaction. ijpsonline.comchimicatechnoacta.ru This process involves computationally placing a model of the ligand into the three-dimensional structure of a target protein's binding site to identify the most stable binding pose and calculate a corresponding binding score or energy. acs.orgnih.gov

The specificity of this compound derivatives can be explored by docking them against a panel of related proteins. For enzyme targets like CD38, molecular docking can rationalize observed SAR data. mdpi.comacs.org For example, crystallographic studies of the highly potent 8-amino-N9-butyl-cIDPR analog bound to CD38 revealed its specific interactions within the active site. core.ac.uk Although a crystal structure for the 8-bromo analog is not available, these data provide a robust template for predicting its binding mode. It is likely that the this compound core would occupy the same pocket, with the bromine atom positioned to make specific hydrophobic or halogen-bonding interactions with amino acid residues.

Docking studies can also guide the design of new derivatives. researchgate.net By visualizing the predicted binding pose of this compound in a target's active site, researchers can identify unoccupied pockets or opportunities for additional favorable interactions. For instance, if an empty hydrophobic pocket is adjacent to the C8-bromo substituent, a larger, more hydrophobic group could be designed to fill that space, potentially increasing binding affinity. These predictions help prioritize which novel compounds to synthesize and test, making the drug discovery process more efficient. rsc.org

Conformational Energy Calculations and Theoretical Analysis of Tautomerism

Theoretical chemistry provides essential tools for analyzing the intrinsic properties of molecules like this compound, including its conformational preferences and tautomeric forms. acs.org Purine bases can exist as multiple tautomers, which are structural isomers that readily interconvert, typically through the migration of a proton. nih.gov The specific tautomeric form present can profoundly affect a molecule's hydrogen bonding patterns and, consequently, its ability to bind to a biological receptor. researchgate.net

For the parent compound, hypoxanthine, extensive computational studies using methods like Density Functional Theory (DFT) and ab initio quantum mechanics have been performed to determine the relative stability of its various tautomers. acs.orgcapes.gov.br The main tautomeric equilibrium for hypoxanthine is between the N7-H and N9-H forms of the keto tautomer. core.ac.uknih.gov Theoretical calculations have shown that in the gas phase, the keto-N7-H tautomer is the most stable form. nih.gov However, in aqueous solution, the energy difference between the N7-H and N9-H tautomers is very small, and they are predicted to exist as a mixture in roughly equal amounts. nih.gov The less stable enol tautomers are generally predicted to have negligible populations. core.ac.uk

The introduction of a bromine atom at the C8 position would be expected to influence this equilibrium. The electron-withdrawing properties of bromine can alter the acidity of the neighboring ring nitrogens, thereby shifting the tautomeric preference. Conformational energy calculations can precisely quantify these effects, predicting the most likely tautomeric state of this compound under physiological conditions. Understanding the dominant tautomer is critical for accurate molecular docking studies and for interpreting SAR data, as different tautomers present different hydrogen bond donor/acceptor patterns to a protein binding site.

| Tautomer of Hypoxanthine | Relative Free Energy (kcal/mol) in Gas Phase | Relative Free Energy (kcal/mol) in Water |

| keto-N1H,N7H | 0.00 | 0.12 |

| keto-N1H,N9H | 0.59 | 0.00 |

| keto-N1H,N3H | 11.23 | 10.33 |

| enol-N9H | 10.70 | 9.00 |

| enol-N7H | 12.00 | 10.60 |

This table shows the calculated relative free energies for the most stable tautomers of the parent compound, hypoxanthine, in the gas phase and in water. The keto-N7H and keto-N9H forms are the most stable. Data adapted from theoretical studies. nih.gov

Development of Predictive Models for Biological Activity

Beyond QSAR, more sophisticated predictive models can be developed using machine learning algorithms to forecast the biological activity of compounds like this compound and its derivatives. elifesciences.org These models are trained on datasets containing chemical structures and their corresponding experimental activities (e.g., active/inactive, or a quantitative measure like IC50). nih.gov

The process involves several key steps:

Data Curation: A dataset of purine analogs with known biological activity against a specific target is assembled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can include 2D descriptors (e.g., atom counts, topological indices) and 3D descriptors (e.g., molecular shape, surface area). dntb.gov.ua

Model Training and Validation: Machine learning algorithms such as Random Forest (RF), Support Vector Machines (SVM), or Decision Trees (DT) are used to build a model that learns the relationship between the descriptors and biological activity. nih.govdntb.gov.ua The model's predictive power is rigorously tested using cross-validation techniques and by evaluating its performance on an external set of compounds not used during training.

For instance, a study on purine nucleoside analogs successfully developed classification models to predict anti-HIV activity. nih.gov Using molecular descriptors, models based on DT, RF, and SVM achieved high classification accuracies of up to 89%. nih.gov Such a framework could be applied to this compound derivatives. By training a model on a set of known CD38 inhibitors, it would be possible to create a tool that could virtually screen large libraries of new, hypothetical this compound analogs and predict whether they are likely to be active. This in silico screening approach dramatically accelerates the discovery of new lead compounds by focusing laboratory efforts on the most promising candidates. researchgate.net

Emerging Avenues and Future Directions in 8 Bromohypoxanthine Research

Integration of Advanced Omics Technologies for Systems-Level Understanding

The complexity of cellular responses to exogenous compounds like 8-bromohypoxanthine necessitates a holistic approach. Advanced omics technologies, including metabolomics, proteomics, and genomics, are crucial for achieving a systems-level understanding of its biological effects.

Metabolome analysis, which provides a snapshot of the small-molecule metabolites within a biological system, is particularly valuable. nih.gov By employing techniques like liquid chromatography/mass spectrometry (LC/MS), researchers can identify global changes in metabolic pathways following exposure to this compound or its derivatives. nih.gov This can reveal not only the direct metabolic fate of the compound but also its downstream effects on cellular metabolism, such as alterations in glycolysis, amino acid metabolism, or fatty acid metabolism. nih.gov Comparing the metabolomic profiles of cells treated with this compound to untreated cells can help pinpoint specific enzymes and pathways that are modulated by the compound, offering insights into its mechanism of action.

Proteomics, the large-scale study of proteins, can complement metabolomic data by identifying changes in protein expression and post-translational modifications. This can reveal the protein targets of this compound and its metabolites, as well as the broader cellular machinery that is impacted. Genomics and transcriptomics can further elucidate the genetic and transcriptional responses to the compound, providing a comprehensive picture of the cellular perturbations it induces.

By integrating these multi-omics datasets, researchers can construct detailed models of the cellular response to this compound. This systems-level perspective is essential for predicting the compound's efficacy and potential off-target effects, thereby guiding the rational design of more potent and selective derivatives.

Exploration of Novel Therapeutic Targets Modulated by this compound Derivatives

The structural scaffold of this compound provides a versatile platform for the development of novel therapeutic agents. The bromine atom at the C8 position is a key feature, as this position is often a target for chemical modification to generate diverse libraries of compounds with a wide range of biological activities. rsc.orgresearchgate.net

One promising area of investigation is the development of inhibitors for enzymes involved in nucleotide metabolism and signaling. For instance, derivatives of this compound have been explored as inhibitors of enzymes like CD38, an ADP-ribosyl cyclase–hydrolase. acs.org The synthesis of analogs where the "southern" ribose is replaced or modified has provided valuable insights into the structure-activity relationships for CD38 inhibition. acs.org Studies have shown that substitutions at the 8-position can significantly impact inhibitory potency, with amino and other functional groups being introduced to enhance binding to the enzyme's active site. acs.org

Furthermore, the purine (B94841) core is a common motif in inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. acs.org The development of 2-arylaminopurines with various substitutions has demonstrated the potential for creating selective CDK inhibitors. acs.org The exploration of this compound as a starting point for the synthesis of novel CDK inhibitors could lead to the discovery of compounds with improved selectivity and efficacy.

The ability to perform regioselective chemical modifications on the purine ring is critical for exploring these therapeutic avenues. mdpi.com Techniques that allow for controlled derivatization at the C2, C6, and C8 positions, as well as the N7 and N9 positions, are essential for generating a diverse chemical space for drug discovery. mdpi.com

High-Throughput Screening and Combinatorial Library Development for Analog Discovery